N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14763823
InChI: InChI=1S/C24H24N4O3/c1-15-22-18(24(29)25-14-16-10-11-20(30-3)21(12-16)31-4)13-19(17-8-6-5-7-9-17)26-23(22)28(2)27-15/h5-13H,14H2,1-4H3,(H,25,29)
SMILES:
Molecular Formula: C24H24N4O3
Molecular Weight: 416.5 g/mol

N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC14763823

Molecular Formula: C24H24N4O3

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C24H24N4O3
Molecular Weight 416.5 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C24H24N4O3/c1-15-22-18(24(29)25-14-16-10-11-20(30-3)21(12-16)31-4)13-19(17-8-6-5-7-9-17)26-23(22)28(2)27-15/h5-13H,14H2,1-4H3,(H,25,29)
Standard InChI Key RCIWKRSBXPIZJE-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC(=C(C=C4)OC)OC)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic pyrazolo[3,4-b]pyridine system, a scaffold known for its pharmacological versatility . Key structural features include:

  • N1 and C3 Methyl Groups: These substituents enhance lipophilicity and influence tautomeric equilibria, potentially affecting target binding .

  • 6-Phenyl Substituent: The phenyl ring at position 6 introduces aromatic interactions, which may stabilize protein-ligand complexes.

  • 4-Carboxamide Linkage: The N-(3,4-dimethoxybenzyl)carboxamide group at position 4 provides hydrogen-bonding capabilities and modulates solubility .

The IUPAC name, N-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide, underscores its substitution pattern. Spectroscopic characterization (e.g., 1H^1\text{H}-NMR, IR) remains unreported, but analogous pyrazolo[3,4-b]pyridines exhibit diagnostic peaks for methyl groups (~δ 2.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H24N4O3\text{C}_{24}\text{H}_{24}\text{N}_4\text{O}_3
Molecular Weight416.5 g/mol
logP (Predicted)~3.2
Hydrogen Bond Donors/Acceptors1/5
Rotatable Bonds6

Synthetic Methodologies

General Synthesis Strategies

The compound’s synthesis typically follows one of two routes :

  • Pyridine Ring Formation on a Pyrazole Precursor: 3-Aminopyrazole derivatives react with 1,3-CCC-biselectrophiles (e.g., diketones) to form the pyridine ring.

  • Pyrazole Ring Formation on a Pyridine Precursor: Pyridine derivatives undergo cyclization with hydrazine derivatives to construct the pyrazole moiety.

A representative pathway involves:

  • Condensation of 3-amino-1-methylpyrazole with a diketone to form the pyrazolo[3,4-b]pyridine core.

  • Introduction of the 6-phenyl group via Suzuki-Miyaura coupling.

  • Carboxamide formation at position 4 using 3,4-dimethoxybenzylamine .

Challenges and Optimizations

  • Regioselectivity: Controlling the position of substituents during cyclization requires careful selection of catalysts and reaction conditions .

  • Functional Group Compatibility: The dimethoxybenzyl group’s sensitivity to oxidation necessitates inert atmospheres during late-stage modifications.

Biological Activity and Mechanisms

Anticancer Activity

The 3,4-dimethoxybenzyl group may enhance DNA intercalation or kinase inhibition, as seen in related compounds . For example, pyrazolo[3,4-b]pyridines with similar substitution patterns inhibit cyclin-dependent kinases (CDKs) at IC50_{50} values <1 μM .

Table 2: Reported Biological Activities of Analogous Compounds

Compound ClassTargetIC50_{50}/EC50_{50}
Pyrazolo[3,4-b]pyridinesCDK20.8 μM
Carboxamide derivativesP. falciparum120 nM

Pharmacological Profiling

Metabolic Considerations

  • CYP450 Interactions: Methoxy groups are prone to O-demethylation by CYP3A4, potentially generating reactive metabolites .

  • Excretion: Carboxamides are typically metabolized to carboxylic acids, which may undergo renal clearance .

Comparative Analysis with Related Structures

1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (PubChem CID: 57484936)

This simpler analog (C7H6N4O\text{C}_7\text{H}_6\text{N}_4\text{O}, MW 162.15 g/mol) lacks the 3,4-dimethoxybenzyl and phenyl groups, resulting in reduced lipophilicity (logP ~0.5) . It serves as a scaffold for structure-activity relationship (SAR) studies.

1,3-Dimethyl-6-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid (ChemDiv Y041-0406)

Replacing the carboxamide with a carboxylic acid (C15H13N3O2\text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_2, MW 267.28 g/mol) increases polarity (logD -1.88) . This derivative exhibits lower cellular uptake, highlighting the carboxamide’s role in membrane penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator